2-(Quinolin-6-yloxy)-propylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
886763-62-8 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-quinolin-6-yloxypropan-1-amine |
InChI |
InChI=1S/C12H14N2O/c1-9(8-13)15-11-4-5-12-10(7-11)3-2-6-14-12/h2-7,9H,8,13H2,1H3 |
InChI Key |
QKOZNFVLPMVFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)OC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Pharmacological Activity Spectrum and Mechanistic Investigations
Anticancer and Antiproliferative Activity Studies
Quinoline (B57606) derivatives are recognized for their potential in cancer therapy, acting through various mechanisms such as inducing apoptosis, inhibiting angiogenesis, and arresting the cell cycle. arabjchem.org
In Vitro Cell-Based Antiproliferation Assays
A number of 6-arylindeno[1,2-c]quinoline derivatives have been synthesized and assessed for their ability to inhibit the growth of various cancer cell lines. nih.gov These cell lines included human hepatocellular carcinoma (Hep G2, Hep 3B, and Hep 2.2.1), non-small cell lung cancer (A549 and H1299), and a normal diploid embryonic lung cell line (MRC-5). nih.gov
Notably, the compound 9-(3-(dimethylamino)propoxy)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-fluoro-11H-indeno[1,2-c]quinolin-11-one demonstrated significant antiproliferative activity with GI₅₀ values of 0.61, 0.67, 0.59, and 0.72 µM against Hep G2, Hep 3B, Hep 2.2.1, and H1299 cells, respectively. nih.gov Another derivative, 2,9-bis(3-(dimethylamino)propoxy)-6-(4-(3-(dimethylamino)propoxy)phenyl)-11H-indeno[1,2-c]quinolin-11-one, showed GI₅₀ values of 0.60 and 0.68 µM against Hep G2 and A549 cells, respectively, and was found to be less toxic to normal MRC-5 cells compared to the standard drug topotecan (B1662842). nih.gov
Similarly, quinoline-cinnamide hybrids have been evaluated for their in vitro cytotoxicity against the HepG2 liver cancer cell line. nih.gov A particular hybrid, 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline, exhibited a potent IC₅₀ value of 2.46 μM. nih.gov Furthermore, certain pyrazolo[4,3-f]quinoline derivatives have shown significant growth inhibition in six different cancer cell lines at concentrations below 14 µM, with some compounds exhibiting GI₅₀ values below 8 µM in all tested lines. mdpi.com
| Compound | Cell Line | Activity (µM) |
|---|---|---|
| 9-(3-(dimethylamino)propoxy)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-fluoro-11H-indeno[1,2-c]quinolin-11-one | Hep G2 | 0.61 (GI₅₀) |
| 9-(3-(dimethylamino)propoxy)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-fluoro-11H-indeno[1,2-c]quinolin-11-one | Hep 3B | 0.67 (GI₅₀) |
| 9-(3-(dimethylamino)propoxy)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-fluoro-11H-indeno[1,2-c]quinolin-11-one | Hep 2.2.1 | 0.59 (GI₅₀) |
| 9-(3-(dimethylamino)propoxy)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-fluoro-11H-indeno[1,2-c]quinolin-11-one | H1299 | 0.72 (GI₅₀) |
| 2,9-bis(3-(dimethylamino)propoxy)-6-(4-(3-(dimethylamino)propoxy)phenyl)-11H-indeno[1,2-c]quinolin-11-one | Hep G2 | 0.60 (GI₅₀) |
| 2,9-bis(3-(dimethylamino)propoxy)-6-(4-(3-(dimethylamino)propoxy)phenyl)-11H-indeno[1,2-c]quinolin-11-one | A549 | 0.68 (GI₅₀) |
| 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid | HepG2 | 2.46 (IC₅₀) |
Biochemical Target Engagement: Tubulin Polymerization Inhibition
Quinolin-6-yloxyacetamides represent a class of compounds that inhibit tubulin polymerization. nih.govnih.gov Initially identified as fungicides, these compounds have also demonstrated potent antiproliferative effects against human cancer cells, including those that are drug-resistant. nih.gov They disrupt the microtubule cytoskeleton, leading to significant mitotic defects. nih.gov Studies have confirmed that these compounds inhibit tubulin polymerization in vitro by binding to the colchicine (B1669291) site on tubulin. nih.gov
The antiproliferative activity of these compounds is consistent with their ability to inhibit tubulin polymerization, with nearly complete inhibition observed at a 5 μM concentration. nih.gov A specific quinoline-4-methoxycinnamide hybrid has been shown to inhibit tubulin polymerization, which correlates with its antiproliferative action. nih.gov Additionally, certain 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones have been identified as promising scaffolds for the development of new tubulin polymerization inhibitors, with one compound shown to bind to the colchicine site and reduce microtubule growth rates. rsc.org
Biochemical Target Engagement: Tyrosine Kinase Inhibition (e.g., EGFR)
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and several quinoline derivatives have been developed as EGFR tyrosine kinase inhibitors. arabjchem.orgnih.govhilarispublisher.com These inhibitors are crucial in treating non-small-cell lung cancer (NSCLC), where activating mutations in EGFR are common. nih.gov
Novel classes of 6-thiazolylquinazolines have been identified as potent and selective inhibitors of both ErbB-2 and EGFR tyrosine kinase activity, with IC₅₀ values in the nanomolar range. nih.gov These compounds have been shown to inhibit the growth of cancer cell lines that overexpress EGFR and ErbB-2. nih.gov Furthermore, certain quinoline hybrid derivatives bearing pyrazoline or pirazolinylthiazole moieties have demonstrated inhibitory effects on EGFR at nanomolar concentrations. mdpi.com
| Compound Class | Target | Activity |
|---|---|---|
| 6-thiazolylquinazolines | ErbB-2/EGFR | IC₅₀ in the nanomolar range |
| Pyrazoline/pirazolinylthiazole quinoline hybrids | EGFR | IC₅₀ values of 31.80, 37.07, and 42.52 nM |
Biochemical Target Engagement: Topoisomerase Inhibition
Topoisomerases are enzymes that regulate DNA topology and are significant targets for anticancer drugs. nih.govnih.gov Several quinoline derivatives have been investigated for their ability to inhibit these enzymes. nih.gov
New acridine-thiosemicarbazone derivatives have been synthesized and evaluated for their antiproliferative activities and their ability to inhibit topoisomerase IIα. nih.gov Additionally, certain pyrazolo[4,3-f]quinoline derivatives have been assessed for their inhibitory activity against both topoisomerase I and IIα. mdpi.com One compound, in particular, was found to be highly active in preventing the catalytic activity of topoisomerase IIα, with an inhibition rate of 88.3%, comparable to the positive control etoposide. mdpi.com
Cellular Pathway Modulation: Apoptosis Induction and Cell Cycle Perturbation
The induction of apoptosis (programmed cell death) and perturbation of the cell cycle are key mechanisms by which anticancer agents exert their effects. documentsdelivered.commdpi.com A number of quinoline derivatives have been shown to modulate these cellular pathways.
For instance, a novel synthesized quinoline derivative, Smh-3, was found to induce G2/M phase arrest and mitochondrial-dependent apoptosis in human leukemia cells. documentsdelivered.com This compound inhibited CDK1 activity and decreased the protein levels of CDK1, cyclin A, and cyclin B. documentsdelivered.com Another study on a quinoline-2-carboxylic acid aryl ester demonstrated its ability to induce apoptosis in a prostate cancer cell line by causing cell cycle arrest at the S phase and showing a typical ladder pattern of internucleosomal fragmentation. nih.gov
Furthermore, a 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid was able to induce a 43.60-fold increase in apoptosis in HepG2 cells compared to untreated cells and significantly upregulated the level of active caspase 9. nih.gov
Antimicrobial Activity Investigations
Quinoline derivatives have a long history of use as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi. researchgate.netnih.govnih.govmdpi.com
A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for their antibacterial and antifungal activities. nih.gov These compounds were tested against various bacterial strains, including Proteus mirabilis, Escherichia coli, Bacillus subtilis, and Staphylococcus albus, as well as the fungal species Candida albicans and Aspergillus niger. nih.gov Several of these derivatives exhibited moderate to good antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 3.90 to 250 μg/mL. nih.gov
In another study, novel 6-(quinolin-2-ylthio) pyridine (B92270) derivatives were synthesized and screened for their antimicrobial properties. nih.gov Some of these compounds showed promising activity against both bacterial and fungal strains when compared to standard drugs. nih.gov Additionally, certain quinoline-2-one derivatives have demonstrated significant antibacterial action against multidrug-resistant Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One compound, in particular, exhibited potent activity with MIC values of 0.75 μg/mL against MRSA and vancomycin-resistant Enterococcus (VRE). nih.gov
| Compound Class | Microorganism | Activity |
|---|---|---|
| (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives | Various bacteria and fungi | MIC: 3.90-250 μg/mL |
| Quinoline-2-one derivative (6c) | MRSA | MIC: 0.75 μg/mL |
| Quinoline-2-one derivative (6c) | VRE | MIC: 0.75 μg/mL |
In Vitro Antibacterial Activity
Quinoline derivatives have shown significant potential as antibacterial agents, active against both Gram-positive and Gram-negative bacteria. nih.gov Research into various analogs demonstrates a broad spectrum of activity.
A series of novel quinoline derivatives based on a 6-amino-4-methyl-1H-quinoline-2-one scaffold exhibited excellent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.govtandfonline.com Further studies on quinoline-2-one derivatives highlighted their efficacy against multidrug-resistant Gram-positive pathogens. One particular compound, 6c, was highly effective against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) with a MIC of 0.75 μg/mL. nih.gov This compound also demonstrated significant inhibition of biofilm formation in MRSA. nih.gov
Hybridization of the quinoline core with other moieties, such as thiazole, has also yielded potent antibacterial agents. Synthesized quinoline-thiazole derivatives showed significant activity against S. aureus, with MIC values as low as 7.81 μg/mL. acs.org Mechanistic studies suggest that the antibacterial effect of these specific derivatives is due to the inhibition of the DNA gyrase enzyme. acs.org Similarly, N-substituted piperazinyl quinolones linked to a thienyl group have demonstrated potency greater than reference drugs like ciprofloxacin (B1669076) against certain bacterial strains, with MICs ranging from 0.0075 to 0.5 μg/mL.
Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives
| Compound Class | Bacterial Strain(s) | Reported MIC (μg/mL) | Reference(s) |
|---|---|---|---|
| 6-Amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | nih.gov, tandfonline.com |
| Quinoline-2-one derivative (6c) | Methicillin-resistant S. aureus (MRSA), Vancomycin-resistant Enterococci (VRE) | 0.75 | nih.gov |
| Quinoline-thiazole derivatives (4g, 4m) | Staphylococcus aureus | 7.81 | acs.org |
| 7-Substituted quinolin-8-ol derivatives | Gram-positive and Gram-negative bacteria | Moderate to Strong Activity | irb.hr |
| Quinoxaline derivatives (2d, 3c) | Escherichia coli | 8 | nih.gov |
In Vitro Antifungal Activity
The quinoline scaffold is also a source of potent antifungal agents. A notable class of compounds, quinolin-6-yloxyacetamides, has been identified as experimental fungicides with high activity against significant plant pathogens, including Phytophthora infestans and Uncinula necator. nih.govresearchgate.net Their mechanism of action is the inhibition of fungal tubulin polymerization, which leads to the destabilization of microtubules. nih.govresearchgate.net
Studies on other quinoline derivatives have confirmed a broad range of antifungal action. For instance, newly synthesized derivatives have shown potent activity against fungal strains such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.govtandfonline.com Fluorinated quinoline analogs have also been developed, with some compounds exhibiting over 80% inhibition against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. mdpi.com Furthermore, quinoline-based hydroxyimidazolium hybrids displayed remarkable activity against the opportunistic pathogen Cryptococcus neoformans, with a MIC value of 15.6 µg/mL. nih.gov
Table 2: In Vitro Antifungal Activity of Selected Quinoline Derivatives
| Compound Class | Fungal Strain(s) | Activity/Reported MIC (μg/mL) | Reference(s) |
|---|---|---|---|
| Quinolin-6-yloxyacetamides | Phytophthora infestans, Mycosphaerella graminicola, Uncinula necator | Highly Active | nih.gov, researchgate.net |
| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 | nih.gov |
| 6-Amino-4-methyl-1H-quinoline-2-one derivatives | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially Active | nih.gov, tandfonline.com |
| Fluorinated quinoline analogs | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | mdpi.com |
| Quinoline thioether derivative (3l) | Sclerotinia sclerotiorum, Physalospora piricola | >80% inhibition at 50 µg/mL | scilit.com |
Antitubercular Activity against Mycobacterium tuberculosis
Quinoline derivatives are a significant area of research in the development of new treatments for tuberculosis (TB). researchgate.net A series of 2-(quinoline-4-yloxy)acetamides, which are structurally related to the subject compound, were synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis (Mtb). nih.gov These studies led to the identification of potent antitubercular agents with MICs in the submicromolar range against both drug-sensitive and drug-resistant Mtb strains. nih.gov The mechanism for these compounds was suggested to be the targeting of the cytochrome bc1 complex. nih.gov One lead compound from this series inhibited the Mtb H37Rv strain with a MIC value of 0.09 μM. nih.gov
Other research has identified different quinoline derivatives with notable antitubercular effects. A series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives showed moderate to good activity against M. tuberculosis H37Rv, with MICs ranging from 9.2 to 106.4 μM. nih.gov Additionally, certain quinolone derivatives exhibited MIC values between 1.2 and 3 μg/mL against the H37Rv strain and were also effective against multi-drug-resistant TB (MDR-TB) strains. rsc.org
**Table 3: Antitubercular Activity of Selected Quinoline Derivatives against *M. tuberculosis***
| Compound Class | Mtb Strain(s) | Reported MIC | Reference(s) |
|---|---|---|---|
| 2-(Quinoline-4-yloxy)acetamides | H37Rv, Drug-Resistant Strains | 0.09 μM (for lead compound) | nih.gov |
| 2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol | H37Rv | 9.2 - 106.4 μM | nih.gov |
| Quinolone derivatives (6b6, 6b12, 6b21) | H37Rv, MDR-TB | 1.2 - 3 μg/mL | rsc.org |
| 2,4-Diarylquinolines | H37Rv | Active (Lead compounds identified) | researchgate.net |
Antimalarial and Antiparasitic Efficacy
The quinoline core is fundamental to some of the most well-known antimalarial drugs, such as chloroquine (B1663885) and primaquine. researchgate.netnih.gov Research continues to leverage this scaffold to develop new agents against resistant malaria strains. A study on 6-chloro-2-arylvinylquinolines led to the discovery of compounds with potent, low nanomolar activity against a chloroquine-resistant strain of Plasmodium falciparum. nih.gov
While some quinoline derivatives show promise, others have demonstrated limited efficacy against malaria. A series of 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide derivatives showed poor inhibitory effects on P. falciparum. researchgate.net However, the same study revealed that these compounds possess significant anti-amoebic activity. One derivative, in particular, was found to be a potent agent against the HM1:IMSS strain of Entamoeba histolytica, with an IC50 value of 0.36 µM, which is more potent than the standard drug metronidazole (B1676534) (IC50 = 1.8 µM). researchgate.net This highlights the potential for quinoline derivatives to be developed as broad-spectrum antiparasitic agents.
Central Nervous System (CNS) Activity Assessment
Beyond antimicrobial applications, certain quinoline derivatives have been evaluated for their effects on the central nervous system. researchgate.net
Anticonvulsant Properties
The quinoline structure has been identified as a scaffold for developing new anticonvulsant drugs. ijresm.comresearchgate.net In one study, a series of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea (B33335) derivatives were synthesized and tested in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov Three compounds showed promising anticonvulsant activity in both models. The most active compound demonstrated an ED50 value of 14.3 mg/kg in the MES test, indicating potent anticonvulsant effects. nih.gov These findings suggest that the quinoline nucleus can be a valuable component in the design of novel antiepileptic agents. benthamscience.com
CNS Depressant Effects
Some heterocyclic compounds related to quinolines have been assessed for CNS depressant activities. A study involving new 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea derivatives found that most of the synthesized compounds exhibited CNS depressant activity. nih.gov This was evidenced by a greater than 50% decrease in locomotor activity in mice and an increased immobility time in a forced swim test. nih.gov Such effects are characteristic of classical CNS depressant drugs and suggest that certain quinoline-based structures could modulate CNS activity, although the specific compound 2-(Quinolin-6-yloxy)-propylamine has not been explicitly tested in this context in the available literature. nih.gov
Receptor Binding and Functional Assays with CNS-Relevant Receptors (e.g., Dopamine (B1211576), Serotonin)
Derivatives of the this compound structure have been explored for their potential to interact with dopamine and serotonin (B10506) receptors, which are crucial targets in the management of neuropsychiatric disorders. Research has focused on creating multi-target ligands that can simultaneously modulate these systems. For instance, certain synthesized compounds have demonstrated affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov This multi-target approach is considered beneficial for conditions like schizophrenia. nih.gov
Functional assays have been employed to determine the nature of these interactions, identifying compounds as agonists or antagonists. For example, some derivatives act as D2 receptor (D2R) antagonists and full 5-HT1A receptor (5-HT1AR) agonists, while showing minimal potency at D1 and 5-HT2A receptors. nih.gov The development of such bitopic ligands, which can interact with multiple binding sites on a receptor or with different receptor subtypes, is a key strategy in fine-tuning pharmacological activity for CNS disorders. nih.gov Studies have also investigated the structure-functional selectivity relationships, aiming to design ligands that preferentially activate certain signaling pathways over others, such as β-arrestin-biased agonism at the D2R. nih.gov
Table 1: CNS Receptor Activity of this compound Analogs
| Compound/Analog | Target Receptor(s) | Observed Activity | Reference |
|---|---|---|---|
| D2AAK3 Analog | D2, 5-HT1A, 5-HT2A | Multi-target ligand | nih.gov |
| Hybrid Ligand | D2R, 5-HT1AR | Weak D2R antagonist, Full 5-HT1AR agonist | nih.gov |
| UNC9975/UNC9994 | D2R | β-arrestin-biased agonist | nih.gov |
| Piperazine Derivatives | D2/D3/5-HT1A | Multi-target agonism | researchgate.net |
Other Receptor and Enzyme Modulation Studies
Beyond the primary CNS targets, the pharmacological investigation of this compound derivatives extends to other significant receptors and enzymes, revealing a broader potential for therapeutic applications.
A notable area of investigation for aryloxypropanolamine derivatives, a class to which this compound belongs, is their impact on the cardiovascular system. One such synthesized compound, identified as PP-24, has been evaluated for its β-adrenoceptor blocking and antihypertensive activities. nih.gov
In studies using rats with renal hypertension, treatment with PP-24 resulted in a significant reduction in mean atrial blood pressure. nih.gov The compound demonstrated dose-dependent decreases in mean arterial pressure and induced bradycardia. nih.gov Further mechanistic studies revealed that PP-24 possesses β-adrenoceptor blockade activity. nih.gov The pA2 values, a measure of antagonist potency, were determined for β1-, β2-, and β3-adrenoceptors, indicating a non-specific affinity for β1- and β2-adrenoceptor subtypes. nih.gov The β1/β2 selectivity ratio for PP-24 was found to be 2.08. nih.gov The antihypertensive effect of PP-24 is believed to be a consequence of its β-adrenoceptor blockade. nih.gov
Table 2: β-Adrenoceptor Blocking Activity of PP-24
| Parameter | Value | Reference |
|---|---|---|
| pA2 (β1-adrenoceptor) | 7.72 ± 0.082 | nih.gov |
| pA2 (β2-adrenoceptor) | 7.40 ± 0.082 | nih.gov |
| pA2 (β3-adrenoceptor) | 6.39 ± 0.16 | nih.gov |
| β1/β2 Selectivity Ratio | 2.08 | nih.gov |
The capacity of these compounds to inhibit various enzymes has also been a focus of research. While specific data on the direct inhibition of cholinesterase and lysosomal phospholipase A2 by "this compound" itself is not detailed in the provided search results, the broader class of related compounds has been investigated for enzyme modulation. For instance, the inhibition of endothelin-converting enzyme (ECE) has been a strategy in cardiovascular drug discovery. nih.govnih.gov
The versatility of the aryloxypropanolamine scaffold is further demonstrated by its interaction with a diverse range of receptor types.
Sigma Receptors: Novel spirocyclic-2,6-diketopiperazine derivatives have been synthesized and evaluated for their binding affinity to sigma-1 and sigma-2 receptors. nih.gov These studies are crucial for understanding the potential neurological applications of such compounds. nih.gov
Endothelin Receptors: The endothelin system plays a significant role in cardiovascular function, and its modulation is a therapeutic target. nih.gov Research into dual endothelin receptor antagonists has led to the development of potent inhibitors. acs.org While not directly "this compound," related structures have been optimized to achieve high affinity for both ETA and ETB receptors. acs.org
Structure Activity Relationship Sar and Computational Studies
Influence of Quinoline (B57606) Ring Substitution on Biological Activity
The quinoline ring is a key pharmacophore, and modifications to this bicyclic system can significantly modulate the biological activity of the entire molecule. nih.govmdpi.com The nature and position of substituents on the quinoline ring, as well as the point of attachment of the side chain, are critical determinants of efficacy and target affinity. youtube.comnih.gov
The position of the ether linkage on the quinoline ring is a critical factor influencing biological activity. While direct comparative studies on 2-(quinolin-6-yloxy)-propylamine versus its other positional isomers are limited, research on related quinoline derivatives provides valuable insights. For instance, in studies of hydroxyquinoline derivatives, the position of the hydroxyl group significantly affects their activity. Derivatives with a hydroxyl group at position 8 were found to be more active than those with the hydroxyl group at position 4. mdpi.com Another study noted that while commercially available 4-, 6-, and 7-hydroxyquinolines showed little antitumor activity, the introduction of a hydroxyl group at position 8 resulted in a prominent positive effect against certain cancer cell lines. nih.gov This suggests that the electronic and steric environment around the linkage to the side chain is crucial. The 6-oxy linkage in this compound places the side chain on the benzo-part of the quinoline ring, which can influence interactions with target proteins differently than linkages at other positions, such as those on the pyridine (B92270) ring. Computational studies on monosubstituted quinolines have shown that the position of a substituent affects properties like photobasicity, with 6-substituted quinolines showing a strong correlation between the electron density on the ring nitrogen and the thermodynamic driving force for protonation. chemrxiv.org
Substitutions on both the pyridine and benzene (B151609) portions of the quinoline ring have a profound impact on the molecule's biological profile. The electronic properties of these substituents are particularly important.
Electron-withdrawing groups: The introduction of a chlorine atom at the C7 position of the quinoline ring is often essential for antimalarial activity, as it increases the basicity of the ring structure. youtube.com Similarly, for 8-hydroxyquinoline (B1678124) derivatives, the introduction of an electron-withdrawing chloro-substituent at the R5 position decreases the pKa values of both the hydroxyl group and the quinolinium nitrogen. nih.gov In some series, a fluorine atom at position 6 has been associated with significantly enhanced antibacterial activity. slideshare.net
Electron-donating groups: In contrast, electron-donating functionalities are generally observed to increase the basicity of the quinoline moiety. nih.gov However, the effect can be complex. For example, the addition of a methyl group at the C3 position has been shown to decrease antimalarial activity. youtube.com
Positional Importance: The position of the substituent is as crucial as its nature. For antimalarial 4-aminoquinolines, any substitution at the C8 position can abolish the activity of the compound. youtube.com In a series of thiazolo[4,5-c]quinolines, modifications at the C8 position led to a loss of agonistic activity. researchgate.net For certain antitumor quinolines, a large and bulky alkoxy substituent at position 7 was found to be beneficial for antiproliferative activity. nih.gov Hydrophobic residues on the benzo-moiety have also been shown to significantly improve the potency of certain quinoline-based proteasome inhibitors. nih.gov
Quinoline Nitrogen: The nitrogen atom in the quinoline ring is a weak tertiary base and can form salts with acids. nih.gov Its basicity is crucial for activity and can be modulated by substituents. In some antiviral derivatives, introducing an alkyl group onto the nitrogen atom of a benzylamine (B48309) substituent considerably decreased catalytic efficiency. nih.gov
The following table summarizes the observed effects of various substituents on the quinoline ring based on studies of related compounds.
| Position | Substituent Type | Observed Effect on Activity | Reference |
| C7 | Chlorine (Electron-withdrawing) | Essential for antimalarial activity | youtube.com |
| C6 | Fluorine (Electron-withdrawing) | Enhanced antibacterial activity | slideshare.net |
| C3 | Methyl (Electron-donating) | Decreased antimalarial activity | youtube.com |
| C8 | Any substituent | Abolished antimalarial activity | youtube.com |
| C7 | Bulky alkoxy group | Beneficial for antiproliferative activity | nih.gov |
| Benzo-moiety | Hydrophobic residues | Improved proteasome inhibition | nih.gov |
Rational Design Based on Propylamine (B44156) Side Chain Modifications
The propylamine side chain is another key component of this compound that is amenable to modification for optimizing biological activity. Rational design strategies focusing on this side chain have explored the effects of its length, branching, stereochemistry, and the nature of the terminal amine. nih.govfigshare.com
The length and branching of the alkyl chain connecting the quinoline core to the terminal amine can significantly influence potency and selectivity.
Chain Length: Studies on related quinoline derivatives have shown a clear dependence of agonistic potency on the C2-alkyl chain length, with maximal potency often observed with a butyl group. researchgate.net For 4-aminoquinoline (B48711) antimalarials, a dialkylaminoalkyl side chain with 2 to 5 carbon atoms between the nitrogen atoms is considered optimal for activity. pharmacy180.com In another series of antitumor quinolines, the length of the alkylamino side chain affected potency, with two methylene (B1212753) units being the most favorable. nih.gov This suggests an optimal distance is required for effective interaction with the target.
Branching: Branching on the alkyl chain can also have a significant impact. In a series of thiazolo[4,5-c]quinolines, analogues with branched alkyl groups at the C2 position showed poor tolerance of terminal steric bulk. researchgate.net This indicates that while some bulk may be tolerated, excessive branching can hinder binding to the target protein.
The table below illustrates the general principles of how alkyl chain modifications can affect activity.
| Modification | General Observation | Potential Rationale | Reference |
| Chain Length | An optimal length often exists (e.g., 2-5 carbons) | Ensures proper positioning and interaction with the target binding site. | nih.govpharmacy180.com |
| Increasing length beyond optimum decreases activity | May cause steric hindrance or unfavorable interactions. | researchgate.net | |
| Branching | Generally reduces activity, especially with bulky groups | Can create steric clashes within the binding pocket, preventing optimal orientation. | researchgate.net |
The propylamine side chain of this compound contains a chiral center at the C2 position. Consequently, the compound can exist as two enantiomers (R and S isomers). The stereochemistry of a molecule is often a critical determinant of its interaction with biological targets, which are themselves chiral. nih.gov
Studies on structurally related compounds have consistently demonstrated the importance of stereochemistry. For example, the stereoisomers of fenoterol, a β2-adrenergic receptor agonist, show significant differences in their binding affinities and functional activities, with the (R,R') isomer being the most potent. nih.gov Similarly, in a series of AMPA receptor agonists, the agonist effect resided exclusively in the S-enantiomer, while the R-enantiomer did not interact significantly with the receptors. nih.gov For chloroquine (B1663885), a well-known quinoline antimalarial, the D-isomer is reported to be less toxic than its L-isomer. youtube.com These findings strongly suggest that the R and S enantiomers of this compound would likely exhibit different biological activities and potencies due to stereoselective interactions with their target receptor(s).
The terminal amine group of the propylamine side chain is a crucial feature, as its ability to be protonated at physiological pH allows for the formation of ionic interactions with target receptors. The substitution pattern (primary, secondary, or tertiary) and the basicity (pKa) of this amine group are key factors in determining biological activity.
Substitution: For many quinoline derivatives, a terminal tertiary amine is considered important for activity. youtube.com However, this is not a universal rule. In some cases, N-methylation of a secondary amine resulted in similar activity, but the introduction of a bulkier terminal tertiary amine was not well tolerated. nih.gov Alkylation on the C4-amine was not tolerated in one series of TLR8 agonists, whereas N-acyl analogues with short acyl groups retained activity. researchgate.net The introduction of piperidine (B6355638) chains at the C2-position of quinazolines was shown to enhance solubility while maintaining affinity and activity. mdpi.com
Basicity: The basicity of the terminal amine, and indeed the quinoline nitrogen, is a critical parameter. The ability to be protonated allows for electrostatic interactions with acidic residues (e.g., aspartate, glutamate) in the binding pocket of a target protein. The pKa of the amine determines the extent of protonation at a given pH. The introduction of electron-withdrawing or electron-donating substituents elsewhere in the molecule can influence the basicity of the amine. nih.govnih.gov For example, introducing an electron-withdrawing chloro-substituent on the quinoline ring can lower the pKa of the quinolinium nitrogen. nih.gov In general, a balance must be struck; the amine must be sufficiently basic to be protonated but not so basic as to cause non-specific binding or poor pharmacokinetic properties.
The following table summarizes the influence of the terminal amine characteristics on activity.
| Amine Characteristic | General Effect on Activity | Rationale | Reference |
| Substitution Pattern | Often, tertiary amines are optimal, but this is series-dependent. | Influences steric interactions, hydrogen bonding capacity, and lipophilicity. | youtube.comresearchgate.net |
| Bulky substituents are often poorly tolerated. | Can cause steric hindrance in the binding pocket. | nih.gov | |
| Basicity (pKa) | A specific pKa range is often required for optimal activity. | Determines the degree of protonation at physiological pH, which is crucial for ionic interactions with the target. | nih.govmdpi.com |
| Can be modulated by substituents on the quinoline ring. | Electron-withdrawing groups decrease basicity; electron-donating groups increase it. | nih.govnih.gov |
Advanced Computational Chemistry Approaches for SAR
Computational methods provide deep insights into the interactions between a ligand and its biological target at a molecular level. These techniques are pivotal in understanding and predicting the activity of compounds like this compound and its analogs.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key physicochemical properties, or "descriptors," that correlate with activity, QSAR models can predict the potency of novel, unsynthesized molecules. researchgate.net
For quinoline derivatives, 2D and 3D-QSAR models have been successfully developed to guide the design of new analogs with enhanced activity against various targets, including parasitic enzymes and protein kinases. nih.govmdpi.com These models typically use a training set of compounds with known activities to build a predictive equation. The statistical robustness of these models is crucial and is assessed through various validation metrics. mdpi.com
Table 1: Key Parameters in QSAR Model Validation for Quinoline Derivatives
| Parameter | Description | Acceptable Value |
| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| q² (Cross-validated r²) | A measure of the predictive power of the model, determined through internal cross-validation (e.g., leave-one-out). | > 0.5 |
| r²_pred (Predictive r² for external test set) | Measures the predictive ability of the model on an external set of compounds not used in model generation. | > 0.5 |
A recent 2D/3D-QSAR study on quinoline derivatives targeting Plasmodium falciparum demonstrated excellent predictive capability, with an r²_test value of 0.845 for the 2D-QSAR model and 0.876 for the CoMSIA 3D-QSAR model. mdpi.com Such models can elucidate which structural modifications on the quinoline core are likely to improve the desired biological activity. mdpi.com
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This technique is instrumental in understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For quinoline derivatives, docking studies have been employed to investigate their binding modes in various protein targets, including kinases and DNA gyrase. nih.govnih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations provide a more dynamic picture of the binding event, revealing conformational changes in both the ligand and the protein that may be crucial for biological activity. nih.gov For instance, in a study on quinolinone-based thiosemicarbazones, MD simulations showed stable binding energies, suggesting likely inhibition of the target protein. nih.gov
Table 2: Common Molecular Docking and Dynamics Software
| Software | Type | Application |
| AutoDock | Docking | Predicts ligand binding poses. |
| Schrödinger Suite (Glide) | Docking | High-throughput virtual screening and accurate binding mode prediction. |
| GROMACS | Molecular Dynamics | Simulates the motion of molecules over time. |
| AMBER | Molecular Dynamics | A suite of programs for molecular dynamics simulations. |
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. Pharmacophore models can be generated based on the structure of a known active ligand or a set of active compounds. tandfonline.com These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov
Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries in a process known as virtual screening. This allows for the rapid identification of novel chemical scaffolds that are likely to be active at the target of interest. tandfonline.com For quinoline derivatives, pharmacophore models have been successfully used to identify new inhibitors of targets like Tpl2 kinase and VEGFR-2. tandfonline.comresearchgate.net
Table 3: Common Pharmacophoric Features
| Feature | Abbreviation | Description |
| Hydrogen Bond Acceptor | HBA | An atom or group of atoms that can accept a hydrogen bond. |
| Hydrogen Bond Donor | HBD | An atom or group of atoms that can donate a hydrogen bond. |
| Aromatic Ring | AR | A planar, cyclic, conjugated system of atoms. |
| Hydrophobic Group | HY | A nonpolar group that avoids interaction with water. |
| Positive Ionizable | PI | A group that can carry a positive charge. |
| Negative Ionizable | NI | A group that can carry a negative charge. |
Elucidation of Molecular Mechanisms through SAR Analysis
The integration of computational data with experimental biological testing allows for a detailed elucidation of the molecular mechanisms underlying the activity of a compound series. SAR analysis of quinoline derivatives has revealed several key structural features that are critical for their biological effects.
For many quinoline-based compounds, the quinoline ring itself is a crucial scaffold that often engages in π-π stacking interactions with aromatic residues in the binding site of the target protein. mdpi.com The nature and position of substituents on the quinoline ring can significantly modulate activity. For example, the introduction of specific substituents can alter the electronic properties of the ring system, influencing its ability to form key interactions.
Furthermore, the terminal functional groups, like the primary amine in this compound, often play a vital role in forming specific hydrogen bonds or salt bridges with the target protein. Modifications to this group can have a profound impact on binding affinity and selectivity.
By systematically exploring these structural variations and correlating them with biological activity, researchers can build a comprehensive SAR map. This map not only explains the activity of known compounds but also provides a rational basis for the design of new, more potent, and selective molecules.
Preclinical Efficacy and Translational Research
In Vivo Efficacy Studies in Non-Human Disease Models
There are no publicly available reports on the evaluation of 2-(Quinolin-6-yloxy)-propylamine in established animal models for any disease. Consequently, no data can be presented for its potential efficacy in areas such as cancer, infectious diseases, or central nervous system disorders.
Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Correlations
Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models has not been published. Similarly, there are no available data correlating the compound's concentration in the body with its biological effects, which is a critical step in establishing a potential therapeutic window.
Investigation of Target Selectivity and Specificity
The molecular target or targets with which this compound interacts have not been identified in the available literature. Research into its binding profile and specificity, which is crucial for understanding its mechanism of action and potential off-target effects, has not been publicly disclosed.
Biomarker Identification and Validation for Preclinical Efficacy Assessment
Due to the absence of preclinical efficacy studies, there has been no identification or validation of biomarkers to assess the biological activity of this compound in a preclinical setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
